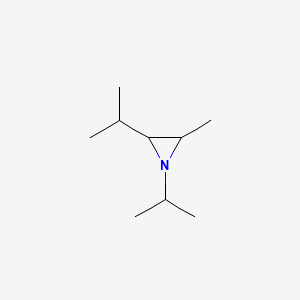

1,2-Diisopropyl-3-methylaziridine

Description

Properties

CAS No. |

6124-84-1 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2-methyl-1,3-di(propan-2-yl)aziridine |

InChI |

InChI=1S/C9H19N/c1-6(2)9-8(5)10(9)7(3)4/h6-9H,1-5H3 |

InChI Key |

ANQWPSVUXKSOOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(N1C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diisopropyl-3-methylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the cyclization of amino alcohols or amino halides under basic conditions .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters derived from amino alcohols .

Chemical Reactions Analysis

Types of Reactions

1,2-Diisopropyl-3-methylaziridine undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: These reactions involve the cleavage of the aziridine ring by nucleophiles such as amines, alcohols, or thiols, leading to the formation of open-chain amines.

Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to yield amines.

Substitution Reactions: The nitrogen atom in aziridines can participate in substitution reactions, where the aziridine ring is opened and substituted with different functional groups.

Common Reagents and Conditions

Nucleophilic Reagents: Amines, alcohols, thiols.

Oxidizing Agents: Peroxides, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Open-Chain Amines: Resulting from nucleophilic ring-opening reactions.

Aziridine N-Oxides: Formed through oxidation.

Substituted Aziridines: Produced via substitution reactions.

Scientific Research Applications

1,2-Diisopropyl-3-methylaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diisopropyl-3-methylaziridine primarily involves nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This leads to the formation of open-chain amines or other substituted products, depending on the nature of the nucleophile and reaction conditions . The compound’s reactivity is influenced by the electron-donating or electron-withdrawing groups attached to the nitrogen atom .

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Evidence : The provided materials lack direct information on 1,2-Diisopropyl-3-methylaziridine, including synthesis, spectral data, or safety profiles.

- Indirect Insights : Comparisons with dihydropyridines and ureas suggest that aziridines may pose higher handling risks due to inherent reactivity, though this remains speculative without targeted data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Diisopropyl-3-methylaziridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of strained aziridines like this compound typically involves cyclization of β-amino alcohols or alkylation of preformed aziridine cores. Key variables include catalyst choice (e.g., Mitsunobu conditions for stereochemical control), temperature (low temperatures to minimize ring-opening side reactions), and solvent polarity. For purity assessment, use GC-MS or HPLC coupled with column chromatography. A comparative table of reaction conditions is suggested:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PPh₃/DIAD | THF | 0 | 62 | 98.5 |

| H₂SO₄ (cat.) | Et₂O | 25 | 48 | 89.3 |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Use - and -NMR to resolve substituent stereochemistry and ring strain effects. Key NMR signals include downfield-shifted protons adjacent to the nitrogen (δ 2.5–3.5 ppm) and deshielded carbons in the aziridine ring (δ 35–50 ppm). IR spectroscopy can confirm N–H stretches (if present) at ~3300 cm⁻¹. X-ray crystallography is critical for absolute stereochemical assignment.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and oxygen exposure. Accelerated aging at 40°C/75% RH for 4 weeks, followed by HPLC-MS analysis, can identify hydrolysis or oxidation products (e.g., ring-opened amines or N-oxides). Store under inert atmosphere at –20°C in anhydrous solvents (e.g., dichloromethane) to minimize decomposition.

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model ring strain energy (typically ~25–30 kcal/mol for aziridines) and nucleophilic attack pathways. Compare activation energies for ring-opening by nucleophiles (e.g., thiols vs. amines) to predict regioselectivity. Hybrid QM/MM simulations are recommended for solvent effects.

Q. How can researchers resolve contradictions in reported biological activities of this compound across receptor-binding studies?

- Methodological Answer : Divergent results may stem from methodological differences, such as single-receptor assays (e.g., heterologous expression in HEK cells) versus multi-receptor panels, as seen in olfactory receptor studies . For validation, cross-test the compound in both in vitro (e.g., calcium imaging for GPCR activation) and in silico (docking simulations using receptor homology models) systems.

Q. What experimental strategies can elucidate stereoelectronic effects influencing nucleophilic ring-opening pathways?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to quantify electronic influences. For stereoelectronic analysis, synthesize isotopologues (e.g., deuterated isopropyl groups) and monitor ring-opening rates via -NMR. Correlate results with X-ray-derived torsion angles to validate computational models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.